

# A Comprehensive Spectroscopic Guide to Lactonitrile: NMR, IR, and MS Analysis

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## Compound of Interest

Compound Name:	Lactonitrile
CAS No.:	42492-95-5
Cat. No.:	B7802548

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## Introduction: The Molecular Blueprint of Lactonitrile

**Lactonitrile** ( $\text{CH}_3\text{CH}(\text{OH})\text{CN}$ ), also known as 2-hydroxypropanenitrile or acetaldehyde cyanohydrin, is a fundamental organic compound that serves as a key intermediate in the industrial synthesis of lactic acid and its esters.[1][2] Its structure, featuring a hydroxyl and a nitrile group on adjacent carbons, makes it a versatile building block in organic synthesis.[3] For researchers and professionals in drug development and chemical synthesis, precise characterization of this molecule is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the essential toolkit for confirming its identity, purity, and structural integrity.

This guide offers an in-depth analysis of the spectroscopic data of **lactonitrile**, moving beyond a simple presentation of spectra to explain the causal relationships between molecular structure and spectral output. The protocols and interpretations herein are designed to be self-validating, providing a trusted resource for laboratory application.

A crucial prerequisite for handling this compound is a thorough understanding of its hazards. **Lactonitrile** is classified as an extremely hazardous substance; it is toxic if swallowed, fatal in

contact with skin, and liberates highly toxic hydrogen cyanide gas upon contact with acids.[4] All experimental work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).[4]

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **lactonitrile**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide unambiguous confirmation of its structure.

### $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum of **lactonitrile** is expected to show three distinct signals corresponding to the three unique proton environments: the methyl group ( $-\text{CH}_3$ ), the methine proton ( $-\text{CH}$ ), and the hydroxyl proton ( $-\text{OH}$ ).

- **Sample Preparation:** Dissolve approximately 5-10 mg of **lactonitrile** in ~0.6 mL of a deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard ( $\delta$  0.00 ppm). For observing exchangeable protons, a  $\text{D}_2\text{O}$  exchange experiment can be performed by adding a drop of  $\text{D}_2\text{O}$  to the NMR tube, shaking, and re-acquiring the spectrum.
- **Instrument Setup:** The spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz).[5]
- **Data Acquisition:** A standard one-pulse experiment is sufficient. Key parameters include a  $30^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are averaged to achieve a good signal-to-noise ratio.
- **Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then calibrated to the TMS signal at 0.00 ppm.

The  $^1\text{H}$  NMR spectrum provides a wealth of information through chemical shift, integration, and signal multiplicity (splitting).

- **Chemical Shift ( $\delta$ ):** The position of a signal indicates the electronic environment of the protons. The methine proton (H-2) is adjacent to two electronegative atoms (O and the N of the nitrile group), causing it to be significantly deshielded and appear far downfield. The methyl protons (H-3) are further from these groups and thus appear more upfield.
- **Integration:** The area under each signal is proportional to the number of protons it represents.
- **Multiplicity:** The splitting of a signal is caused by spin-spin coupling with neighboring protons (the  $n+1$  rule). The H-2 proton is split by the three H-3 protons into a quartet ( $3+1=4$ ). The three H-3 protons are split by the single H-2 proton into a doublet ( $1+1=2$ ). The hydroxyl proton typically does not couple and appears as a broad singlet due to rapid chemical exchange and quadrupole broadening from the oxygen atom. This signal will disappear upon  $D_2O$  exchange.[6]

Table 1:  $^1H$  NMR Spectroscopic Data for **Lactonitrile**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.6	Quartet (q)	1H	H-2 (-CH(OH)CN)
~3.5	Broad Singlet (br s)	1H	-OH
~1.6	Doublet (d)	3H	H-3 (-CH <sub>3</sub> )

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

## $^{13}C$ NMR Spectroscopy

The proton-decoupled  $^{13}C$  NMR spectrum shows a single peak for each unique carbon atom in the molecule. **Lactonitrile** has three distinct carbon environments: the methyl carbon, the methine carbon, and the nitrile carbon.

- **Sample Preparation:** A more concentrated sample is often required for  $^{13}C$  NMR. Dissolve 20-50 mg of **lactonitrile** in ~0.6 mL of a deuterated solvent (e.g.,  $CDCl_3$ ) in a 5 mm NMR tube.

- Instrument Setup: Data is acquired on an NMR spectrometer, typically at a frequency corresponding to the proton field strength (e.g., 100 MHz for a 400 MHz  $^1\text{H}$  instrument).[5]
- Data Acquisition: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets.[7] A longer relaxation delay (5-10 seconds) may be needed for quaternary carbons like the nitrile carbon, which relax more slowly. A larger number of scans (e.g., 256 or more) is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Processing: Similar to  $^1\text{H}$  NMR, the data is Fourier transformed and corrected. The solvent signal (e.g.,  $\delta$  77.16 for  $\text{CDCl}_3$ ) is used for calibration.

The chemical shift range in  $^{13}\text{C}$  NMR is much wider than in  $^1\text{H}$  NMR (~0-220 ppm), making peak overlap rare.[8]

- Nitrile Carbon ( $-\text{C}\equiv\text{N}$ ): This carbon is  $\text{sp}$ -hybridized and bonded to a highly electronegative nitrogen atom. This environment results in a significant downfield shift, typically appearing in the 118-122 ppm range.[5][7]
- Methine Carbon ( $-\text{CH}(\text{OH})$ ): This  $\text{sp}^3$ -hybridized carbon is bonded to an electronegative oxygen, shifting it downfield relative to a standard alkane carbon.
- Methyl Carbon ( $-\text{CH}_3$ ): This carbon is the most shielded and appears at the highest field (lowest ppm value).

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Lactonitrile**

Chemical Shift ( $\delta$ ) ppm	Assignment
~120	CN (Nitrile Carbon)
~55	CH(OH) (Methine Carbon)
~22	CH <sub>3</sub> (Methyl Carbon)

Data sourced from Spectral Database for Organic Compounds (SDBS).[9]

# Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

- **Sample Preparation:** As **lactonitrile** is a liquid, the spectrum can be easily obtained using the "neat" technique. A single drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.<sup>[5]</sup> Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.<sup>[10]</sup>
- **Instrument Setup:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded first. The sample is then scanned, and the background is automatically subtracted. Typically, 16-32 scans are co-added to produce the final spectrum.
- **Processing:** The resulting interferogram is Fourier transformed to produce the familiar spectrum of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

The IR spectrum of **lactonitrile** is dominated by absorptions from its key functional groups.

- **-O-H Stretch:** The hydroxyl group gives rise to a very strong and characteristically broad absorption band in the region of  $3600\text{-}3200\text{ cm}^{-1}$ . The broadening is a result of intermolecular hydrogen bonding.
- **-C-H Stretch:** The  $\text{sp}^3$  C-H bonds of the methyl and methine groups produce sharp absorption bands just below  $3000\text{ cm}^{-1}$ .
- **-C $\equiv$ N Stretch:** The nitrile group has a very distinct, strong, and sharp absorption band in the  $2260\text{-}2240\text{ cm}^{-1}$  region.<sup>[5][11]</sup> This peak is often a key diagnostic feature for nitriles.
- **-C-O Stretch:** The carbon-oxygen single bond stretch appears as a strong absorption in the fingerprint region, typically around  $1100\text{-}1000\text{ cm}^{-1}$ .

Table 3: Infrared (IR) Spectroscopic Data for **Lactonitrile**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~2990, 2940	Medium, Sharp	sp <sup>3</sup> C-H stretch
~2250	Strong, Sharp	C≡N stretch (nitrile)
~1450	Medium	C-H bend (methyl)
~1100	Strong	C-O stretch

Data sourced from NIST Chemistry WebBook and SpectraBase.[\[10\]](#)[\[12\]](#)[\[13\]](#)

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio ( $m/z$ ) of the resulting ions.

- **Sample Introduction:** For a volatile liquid like **lactonitrile**, the sample can be introduced directly into the ion source via a heated probe or, more commonly, through a Gas Chromatography (GC) system for separation and introduction (GC-MS).[\[10\]](#)
- **Ionization:** Electron Ionization (EI) is a common method. The sample is bombarded with high-energy electrons (~70 eV), which ejects an electron from the molecule to form a radical cation known as the molecular ion ( $M^{+\bullet}$ ).[\[14\]](#)
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their  $m/z$  ratio.
- **Detection:** An electron multiplier detects the ions, generating a signal proportional to their abundance. The output is a mass spectrum, a plot of relative intensity versus  $m/z$ .

The mass spectrum reveals the molecular weight and provides structural clues from the fragmentation pattern.

- **Molecular Ion ( $M^{+\bullet}$ ):** The molecular formula of **lactonitrile** is  $C_3H_5NO$ , giving it a molecular weight of 71.08 g/mol. [1][13] The mass spectrum will show a molecular ion peak at  $m/z = 71$ .
- **Fragmentation:** The high energy of EI causes the molecular ion to be unstable, leading it to fragment into smaller, more stable ions. The fragmentation pattern is predictable based on bond strengths and the stability of the resulting fragments. [14] For **lactonitrile**, common fragmentation pathways include:
  - Loss of a methyl group ( $-CH_3$ ):  $[M - 15]^+$ , resulting in a peak at  $m/z = 56$ .
  - Loss of hydrogen cyanide ( $-HCN$ ):  $[M - 27]^+$ , a very common pathway for cyanohydrins, leading to a prominent peak at  $m/z = 44$ . This fragment,  $[CH_3CHO]^{+\bullet}$ , is the molecular ion of acetaldehyde.
  - Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen can lead to the formation of an ethyl ion fragment at  $m/z = 29$ . [14]

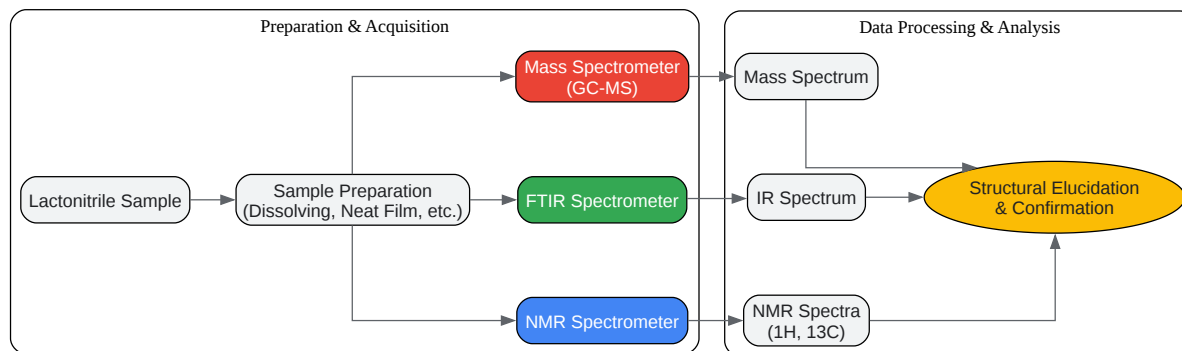
Table 4: Mass Spectrometry (EI) Data for **Lactonitrile**

<b>m/z</b>	<b>Relative Intensity</b>	<b>Proposed Fragment</b>
71	Low	$[C_3H_5NO]^{+\bullet}$ (Molecular Ion, $M^{+\bullet}$ )
56	Medium	$[M - CH_3]^+$
44	High	$[M - HCN]^{+\bullet}$
43	Medium	$[M - CO]^{+\bullet}$ or $[CH_3CO]^+$
29	High	$[C_2H_5]^+$
27	Very High (Base Peak)	$[HCN]^{+\bullet}$ or $[C_2H_3]^+$

Data sourced from NIST Mass Spectrometry Data Center and PubChem. [10][15]

## Workflow Visualization

The general process for the spectroscopic characterization of a chemical like **lactonitrile** follows a logical progression from sample preparation to final data interpretation.



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Caption: General workflow for the spectroscopic characterization of **lactonitrile**.

## Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a definitive and multi-faceted characterization of **lactonitrile**.  $^1\text{H}$  and  $^{13}\text{C}$  NMR confirm the carbon-hydrogen framework and connectivity. IR spectroscopy validates the presence of the critical hydroxyl and nitrile functional groups. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. This comprehensive spectroscopic profile serves as a reliable benchmark for researchers, ensuring the identity and purity of **lactonitrile** in their scientific endeavors.

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